4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide
Overview
Description
4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring, along with a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the benzene ring.
Amidation: The brominated intermediate is then reacted with 2-hydroxy-2-methylpropylamine under appropriate conditions to form the desired benzamide. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation: The major product would be 4-bromo-N-(2-oxo-2-methylpropyl)-3-methoxybenzamide.
Reduction: The major product would be 4-bromo-N-(2-methylpropyl)-3-methoxybenzamide.
Hydrolysis: The products would be 4-bromo-3-methoxybenzoic acid and 2-hydroxy-2-methylpropylamine.
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide: Similar structure but with a shorter alkyl chain.
4-bromo-N-(2-hydroxy-2-phenylethyl)-3-methoxybenzamide: Similar structure but with a phenyl group in the alkyl chain.
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide is unique due to the specific combination of substituents on the benzene ring and the propyl chain. The presence of the bromine atom can significantly influence its reactivity and binding properties compared to similar compounds with different halogens or alkyl chains.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,16)7-14-11(15)8-4-5-9(13)10(6-8)17-3/h4-6,16H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGNERBWTMMQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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